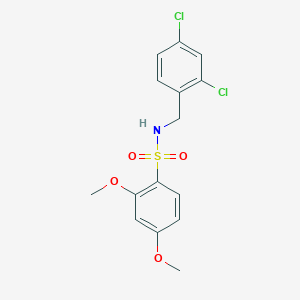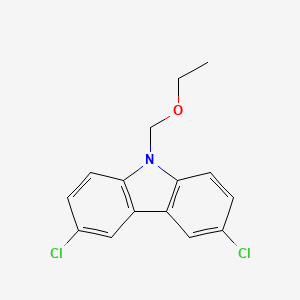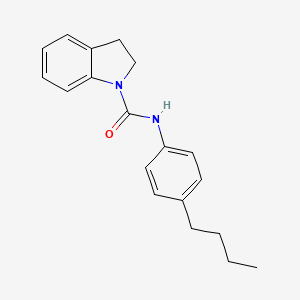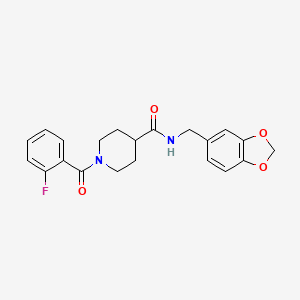![molecular formula C16H23N3O3S2 B4879596 N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological processes.
作用機序
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide acts as a competitive antagonist of CaSR by binding to the allosteric site of the receptor and preventing its activation by extracellular calcium ions (5). CaSR is a G protein-coupled receptor that is expressed in various tissues such as the parathyroid gland, kidney, bone, and gastrointestinal tract. It plays a crucial role in regulating calcium homeostasis, bone metabolism, and other physiological processes. By inhibiting CaSR-mediated signaling, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, it can inhibit the proliferation and migration of cancer cells by suppressing CaSR-mediated signaling (6). It can also modulate the release of parathyroid hormone and calcium ions in the parathyroid gland and kidney (7). In bone cells, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can promote osteoblast differentiation and mineralization while inhibiting osteoclast differentiation and bone resorption (8). These effects suggest that N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has potential therapeutic applications in various diseases.
実験室実験の利点と制限
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has several advantages for lab experiments. It is a selective and potent CaSR antagonist that can be used to investigate the role of CaSR in different physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to using N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in lab experiments. It has poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. It can also exhibit off-target effects on other receptors or ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide. One area of interest is the development of more potent and selective CaSR antagonists that can overcome the limitations of N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide. Another area of interest is the investigation of the therapeutic potential of N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in various diseases such as osteoporosis, chronic kidney disease, and cancer. Additionally, the role of CaSR in other physiological processes such as glucose metabolism, inflammation, and neurotransmitter release warrants further investigation. Overall, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has opened up new avenues for scientific research on CaSR and its role in health and disease.
Conclusion:
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, or N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, is a selective CaSR antagonist that has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological processes. It can be synthesized by reacting 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarbothioamide in the presence of a coupling agent and a catalyst. N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide acts as a competitive antagonist of CaSR and can modulate various biochemical and physiological processes in different tissues and cell types. It has several advantages for lab experiments but also some limitations. Future research on N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can lead to the development of more potent and selective CaSR antagonists and the investigation of its therapeutic potential in various diseases.
合成法
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can be synthesized by reacting 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (1). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The crude product is then purified by column chromatography to obtain N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in high yield and purity.
科学的研究の応用
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been used in various scientific research studies to investigate the role of CaSR in different physiological and pathological processes. For example, it has been shown to inhibit CaSR-mediated signaling in osteoblasts, which can lead to the suppression of bone resorption and the promotion of bone formation (2). N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has also been used to study the role of CaSR in regulating parathyroid hormone secretion and calcium homeostasis (3). Additionally, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have potential therapeutic effects in various diseases such as osteoporosis, chronic kidney disease, and cancer (4).
特性
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c20-24(21,19-10-12-22-13-11-19)15-6-4-14(5-7-15)17-16(23)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDJOJUHFKHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)
![2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4879541.png)

![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)
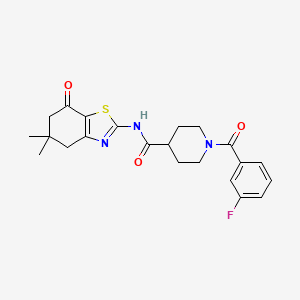
![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)
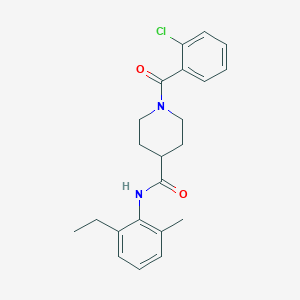
![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)
